molecular formula C19H17N3O3S B2616704 (E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 327061-86-9

(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2616704
CAS RN: 327061-86-9
M. Wt: 367.42
InChI Key: FKYAMPRFDCKJCH-FMIVXFBMSA-N
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Description

(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized in various studies, focusing on their potential applications in medicine and materials science. For instance, research on novel synthesis methods has led to the development of polyfunctionally substituted heterocyclic compounds derived from this chemical, demonstrating significant antitumor activities against different human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010)[https://consensus.app/papers/novel-synthesis-antitumor-evaluation-polyfunctionally-shams/5babf9797ccf5d0eb7fd58f453b29bf4/?utm_source=chatgpt]. This highlights the compound's role in the synthesis of medically relevant molecules.

Anticancer Properties

Further research into its derivatives has shown potent anticancer properties, with specific compounds displaying high inhibitory effects in vitro. The diverse synthetic procedures and the convenience of yield production emphasize the compound's utility in medicinal chemistry (Sroor et al., 2020)[https://consensus.app/papers/novel-sroor/6ae8619d1d515b82b433e233ce481a71/?utm_source=chatgpt].

Antimicrobial Applications

Some studies have focused on the antimicrobial properties of derivatives based on this compound. Novel antimicrobial acyclic and heterocyclic dyes and their precursors, synthesized from the compound, have shown significant activity against various bacterial and fungal strains, suggesting potential applications in dyeing and textile finishing (Shams et al., 2011)[https://consensus.app/papers/design-synthesis-novel-antimicrobial-acyclic-shams/b9cc6da1d2895dee8a3677603c32fab2/?utm_source=chatgpt].

Corrosion Inhibition

Research has also explored the application of acrylamide derivatives, related to the compound , as corrosion inhibitors for metals in acidic solutions. These studies reveal that the derivatives can significantly reduce corrosion rates, offering a potential application in material science and engineering (Abu-Rayyan et al., 2022)[https://consensus.app/papers/study-synthesis-characterization-acrylamide-aburayyan/9767f52943535bff900aa9f4726c3ddd/?utm_source=chatgpt].

Electrogenerated Chemiluminescence (ECL)

The compound has been studied for its electrogenerated chemiluminescence (ECL) properties, with research indicating potential applications in analytical and bioanalytical chemistry. The ECL of a carbazole thiophene cyanoacrylate dye, closely related to the compound, showed distinct behaviors in solution versus on a surface, suggesting its utility in developing sensitive analytical methods (Nepomnyashchii & Parkinson, 2014)[https://consensus.app/papers/contrasting-electrogenerated-chemiluminescence-nepomnyashchii/8af6b577bef3522a943949a2bc1f0efa/?utm_source=chatgpt].

properties

IUPAC Name

2-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c20-10-12(9-11-5-7-13(23)8-6-11)18(25)22-19-16(17(21)24)14-3-1-2-4-15(14)26-19/h5-9,23H,1-4H2,(H2,21,24)(H,22,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYAMPRFDCKJCH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)O)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)O)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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